molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester

Propionic acid-[3]pyridylmethyl ester

Cat. No.: B13743419
M. Wt: 165.19 g/mol
InChI Key: MIBYGAYSSRVCOW-UHFFFAOYSA-N
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Description

Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions

Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

    Hydrolysis: Propionic acid and 3-pyridylmethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Propionic acid-3pyridylmethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:

    Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.

    Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.

    Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.

The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

pyridin-3-ylmethyl propanoate

InChI

InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3

InChI Key

MIBYGAYSSRVCOW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CN=CC=C1

Origin of Product

United States

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